REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH3:15])([CH2:13][CH3:14])[CH2:11][OH:12])=[CH:6][CH:5]=1.[Br:16][C:17]1[CH:31]=[CH:30][C:20]([O:21][C:22]2[CH:23]=[C:24]([CH:27]=[CH:28][CH:29]=2)[CH2:25]Br)=[CH:19][CH:18]=1.O>CN(C=O)C.C1(C)C=CC=CC=1.C1(C)C=CC=CC=1>[F:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]([CH2:13][CH3:14])([CH3:15])[CH2:11][O:12][CH2:25][C:24]2[CH:27]=[CH:28][CH:29]=[C:22]([O:21][C:20]3[CH:30]=[CH:31][C:17]([Br:16])=[CH:18][CH:19]=3)[CH:23]=2)=[CH:8][CH:9]=1 |f:0.1,5.6|
|
Name
|
2-(4-fluorophenyl)-2-methylbutyl alcohol
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(CO)(CC)C
|
Name
|
DMF toluene
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O.C1(=CC=CC=C1)C
|
Name
|
3-(4-bromophenoxy)benzyl bromide
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(OC=2C=C(CBr)C=CC2)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was further heated
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The toluene layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained crude ether
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on 100 g of silica gel (1:1 mixed solvent of toluene and hexane was used as eluent)
|
Type
|
CUSTOM
|
Details
|
to give 3.7 g of the desired ether (the yield was 76% of the
|
Type
|
CUSTOM
|
Details
|
theoretical yield)
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C(COCC1=CC(=CC=C1)OC1=CC=C(C=C1)Br)(C)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |